molecular formula C21H21ClN4O3 B11478500 1-(2-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11478500
M. Wt: 412.9 g/mol
InChI Key: CBAFJSCVJIDQCU-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-(2-CHLOROPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-6-[2-(2-hydroxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 1-(2-Chlorophenyl)-6-[2-(2-ethoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-(2-CHLOROPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21ClN4O3

Molecular Weight

412.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H21ClN4O3/c1-29-18-9-5-2-6-14(18)10-11-25-12-15-19(23-13-25)26(21(28)24-20(15)27)17-8-4-3-7-16(17)22/h2-9,23H,10-13H2,1H3,(H,24,27,28)

InChI Key

CBAFJSCVJIDQCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCN2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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